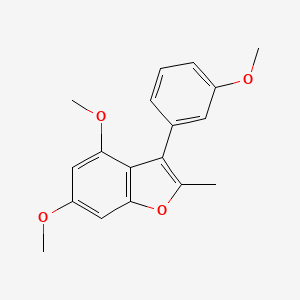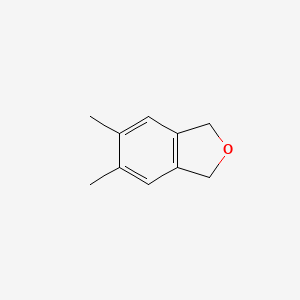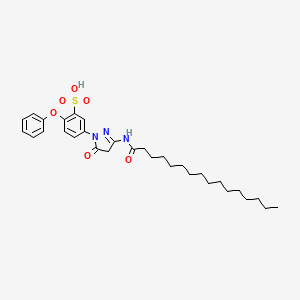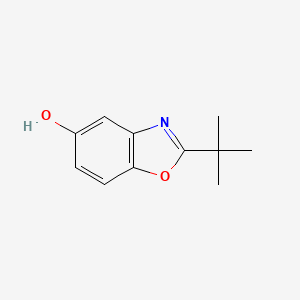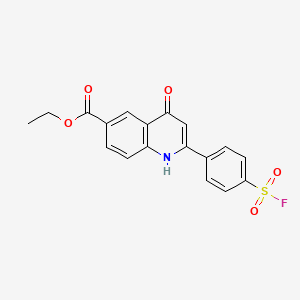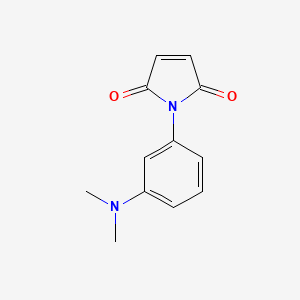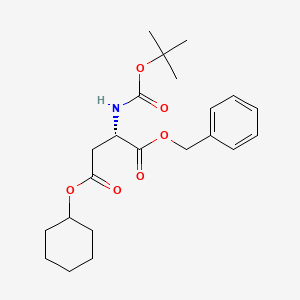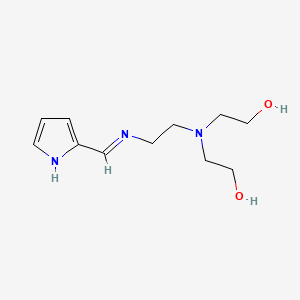
2,2'-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol is a complex organic compound characterized by the presence of pyrrole and ethanolamine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol typically involves the reaction of pyrrole-2-carbaldehyde with ethanolamine derivatives. One common method involves dissolving pyrrole-2-formaldehyde in ethanol and reacting it with an ethanolamine derivative under controlled conditions . The reaction mixture is heated and stirred for several hours, followed by cooling to precipitate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol exerts its effects involves interactions with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its bioactivity may be attributed to its ability to interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((1H-Pyrrol-2-yl)methylene)hydrazineyl compounds: These compounds share the pyrrole moiety and exhibit similar chemical reactivity.
Ethanolamine derivatives: Compounds containing ethanolamine groups have comparable properties and applications.
Uniqueness
2,2’-((2-(((1H-Pyrrol-2-yl)methylene)amino)ethyl)azanediyl)diethanol is unique due to its specific combination of pyrrole and ethanolamine moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential bioactivity make it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
188772-95-4 |
|---|---|
Molekularformel |
C11H19N3O2 |
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
2-[2-hydroxyethyl-[2-(1H-pyrrol-2-ylmethylideneamino)ethyl]amino]ethanol |
InChI |
InChI=1S/C11H19N3O2/c15-8-6-14(7-9-16)5-4-12-10-11-2-1-3-13-11/h1-3,10,13,15-16H,4-9H2 |
InChI-Schlüssel |
AZVGIRLGJBWVOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1)C=NCCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


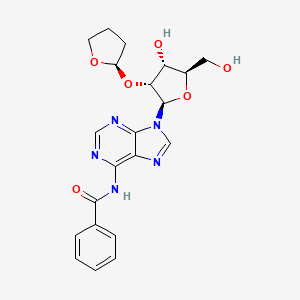
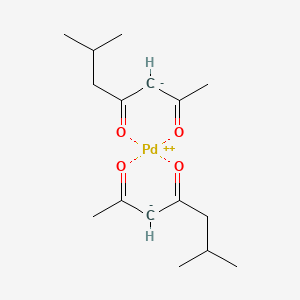

![1-[3-(2-Phenylquinolin-4-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B12894615.png)
![1-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12894618.png)
